![molecular formula C15H18F2N2O2 B12985592 Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C15H18F2N2O2. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core with difluoro substitutions. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro nonane derivative with benzyl chloroformate under basic conditions to introduce the benzyl ester group. The difluoro substitutions are usually introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzyl esters
Scientific Research Applications
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The difluoro substitutions may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
- 7-Benzyl-2,7-diazaspiro[3.5]nonane, N2-BOC protected
- 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 5,5-difluoro-, phenylmethyl ester
Uniqueness
Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its difluoro substitutions, which can significantly impact its chemical reactivity and biological activity. These substitutions may enhance its stability and binding affinity compared to similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H18F2N2O2 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C15H18F2N2O2/c16-15(17)11-19(7-6-14(15)9-18-10-14)13(20)21-8-12-4-2-1-3-5-12/h1-5,18H,6-11H2 |
InChI Key |
YHNFQQPVKNCABH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C12CNC2)(F)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


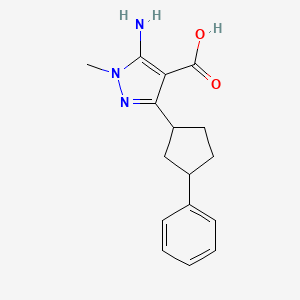
![tert-Butyl ((1R,2R,4S)-7-cyano-7-azabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12985517.png)
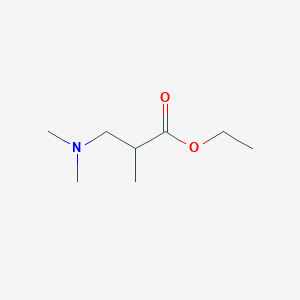
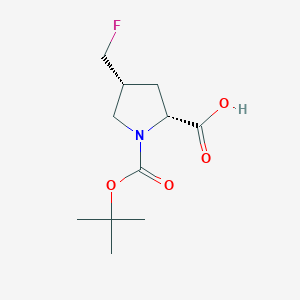
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12985547.png)
![1-Methyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12985551.png)
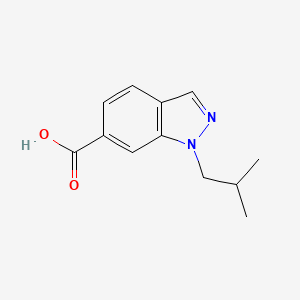
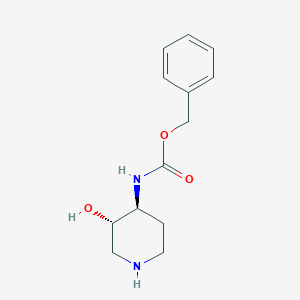
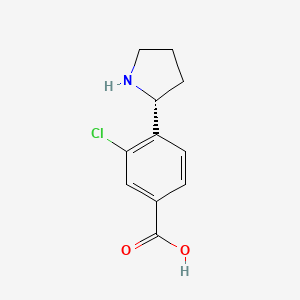

![2,8-Diazaspiro[5.5]undecan-1-one](/img/structure/B12985578.png)
![{3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B12985585.png)
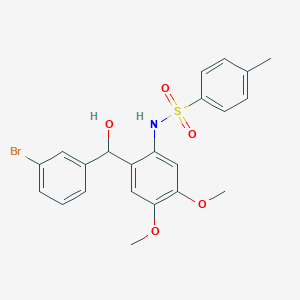
![1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine](/img/structure/B12985591.png)
